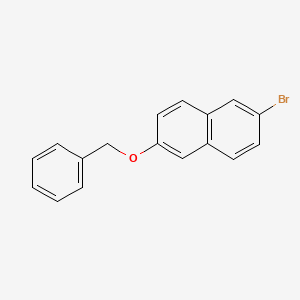

2-(benzyloxy)-6-bromonaphthalene

Vue d'ensemble

Description

2-(benzyloxy)-6-bromonaphthalene is an organic compound with the molecular formula C17H13BrO and a molecular weight of 313.19 g/mol . It is a solid substance that is used in various chemical reactions and research applications. The compound is characterized by the presence of a benzyloxy group and a bromine atom attached to a naphthalene ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-6-bromonaphthalene typically involves the bromination of 2-benzyloxynaphthalene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the 6-position of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzyloxy)-6-bromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted naphthalene derivatives.

Oxidation: Formation of naphthalene aldehydes or carboxylic acids.

Reduction: Formation of de-brominated or hydroxylated naphthalene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(benzyloxy)-6-bromonaphthalene serves as an intermediate for synthesizing various organic compounds. It is particularly useful in:

- Cross-Coupling Reactions : Such as Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds essential in pharmaceuticals.

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, facilitating the development of new derivatives.

Biology and Medicine

The compound has been investigated for its biological activities, showing potential as:

- Inhibitors of CARM1 : Recent studies indicate that derivatives of this compound can effectively inhibit CARM1, a protein associated with cancer proliferation. For example, compound derivatives displayed IC50 values as low as 2 nM against CARM1 and demonstrated significant antiproliferative effects on melanoma cell lines .

- Monoamine Oxidase Inhibition : The compound has shown promising results in inhibiting human monoamine oxidase enzymes, which are crucial in treating neurological disorders .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals with specific properties. Its unique structure allows it to be tailored for various applications in material science.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of modified derivatives of this compound against melanoma. The findings indicated that certain derivatives not only inhibited tumor growth but also targeted specific cellular pathways involved in cancer progression.

Case Study 2: Antimicrobial Activity

Research into related benzyloxy compounds revealed enhanced antibacterial activity when modifications were made to the naphthalene structure. This suggests that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| CARM1 Inhibition | Potent inhibitors with IC50 values around 2 nM; promising for cancer therapy |

| MAO Inhibition | Significant inhibitory action on human MAO enzymes; potential neurological treatment |

| Antimicrobial Activity | Enhanced activity observed; further studies needed |

Mécanisme D'action

The mechanism of action of 2-(benzyloxy)-6-bromonaphthalene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the benzyloxy group is converted to an aldehyde or carboxylic acid through an oxidation mechanism involving electron transfer. In reduction reactions, the bromine atom or benzyloxy group is reduced through a reduction mechanism involving the transfer of hydrogen atoms .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzyloxy-6-chloronaphthalene: Similar structure with a chlorine atom instead of bromine.

2-Benzyloxy-6-fluoronaphthalene: Similar structure with a fluorine atom instead of bromine.

2-Benzyloxy-6-iodonaphthalene: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(benzyloxy)-6-bromonaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and chemical properties. The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-(Benzyloxy)-6-bromonaphthalene is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and related research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a bromine atom at the 6-position of the naphthalene ring and a benzyloxy group at the 2-position. This configuration contributes to its reactivity and biological properties. The synthesis typically involves reactions such as cross-coupling methods, which have been optimized for yield and selectivity .

Inhibition Studies

Recent studies have explored the inhibitory effects of this compound on various biological targets:

- Monoamine Oxidase (MAO) Inhibition : A study investigated the compound's effect on human MAO enzymes, revealing significant inhibitory action. The binding energies calculated for these interactions suggest that the compound may act as a selective inhibitor, potentially useful in treating neurological disorders associated with MAO dysfunction .

- CYP Enzyme Interaction : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which play crucial roles in drug metabolism. The inhibition of specific CYP enzymes could indicate potential drug-drug interactions or toxicity profiles .

Case Studies

- Heat Stress Response in Fungi : A notable study highlighted the use of a derivative of this compound in targeting the SsHog1-mediated pathway in Sporisorium scitamineum, a pathogen affecting sugar cane. The compound demonstrated efficacy in reducing heat shock protein expression, thereby inhibiting fungal growth under stress conditions .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related benzyloxy compounds, indicating that modifications to the naphthalene structure can enhance antibacterial activity. This suggests that this compound may possess similar properties, warranting further exploration .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

2-bromo-6-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVBDTXZESAKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348769 | |

| Record name | 2-Benzyloxy-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-45-9 | |

| Record name | 2-Benzyloxy-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.